2-Methyl-5-(trifluoromethoxy)anisole

Description

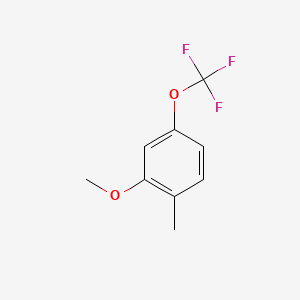

2-Methyl-5-(trifluoromethoxy)anisole is a substituted anisole derivative characterized by a methyl group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring.

Properties

IUPAC Name |

2-methoxy-1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFKOVVUHAFOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-5-(trifluoromethoxy)anisole is a compound of growing interest in the field of medicinal chemistry, particularly due to its unique trifluoromethoxy group that enhances its biological activity. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to an anisole structure. The chemical formula is C₉H₈F₃O₂, with a molecular weight of 218.16 g/mol. The trifluoromethoxy group is known to influence the lipophilicity and electronic properties of the molecule, which can enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an insecticide and therapeutic agent. The following sections detail specific activities and findings related to this compound.

Insecticidal Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit significant insecticidal properties. For instance, this compound has been shown to act as a modulator of voltage-gated sodium channels (vgSCh), similar to other known insecticides such as Indoxacarb .

Table 1: Insecticidal Efficacy Comparison

| Compound | Mode of Action | Efficacy (%) |

|---|---|---|

| This compound | Voltage-gated sodium channel modulator | TBD |

| Indoxacarb | Voltage-gated sodium channel modulator | TBD |

| Triflumuron | Inhibitor of chitin synthesis | TBD |

Antimicrobial Activity

In addition to its insecticidal properties, there are indications that this compound may possess antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with specific biochemical pathways:

- Voltage-Gated Sodium Channels : The trifluoromethoxy group may enhance binding affinity to these channels, leading to paralysis in insects.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, indicating that this compound may also act as an enzyme inhibitor .

Pharmacokinetics

Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and sufficient solubility. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with trifluoromethoxy groups:

- A study on trifluoromethyl ethers highlighted their increasing utility in bioactive compounds, reinforcing the importance of the trifluoromethoxy substituent in enhancing biological activity .

- Research on analogous compounds demonstrated significant antileishmanial and antimalarial activities, which may suggest similar potential for this compound.

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethoxy)anisole

A key positional isomer, 4-(trifluoromethoxy)anisole (CAS 710-18-9), shares the same molecular formula (C₈H₇F₃O₂) but differs in substituent placement. Key differences include:

- Electronic Effects : The para-position of the trifluoromethoxy group in 4-(trifluoromethoxy)anisole results in distinct resonance and inductive effects compared to the meta-substituted 2-methyl-5-(trifluoromethoxy)anisole. This affects dipole moments and reactivity in electrophilic aromatic substitution.

- Physical Properties: The isomer has a molecular weight of 192.13 g/mol and a density of 1.272 g/cm³ .

- Commercial Availability : 4-(Trifluoromethoxy)anisole is commercially available (JPY 13,500/10g), whereas this compound is listed as discontinued .

Functional Group Analogs: Trifluoromethoxy-Substituted Anilines

Several aniline derivatives with trifluoromethoxy groups exhibit structural similarities but differ in functional groups:

- 2-Methyl-5-trifluoromethoxyaniline (CAS 933674-93-2): This compound replaces the methoxy (-OCH₃) group with an amine (-NH₂), increasing basicity and altering solubility. Its similarity score of 0.83 to the target compound highlights shared steric and electronic profiles .

- 2-Methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9): Another positional isomer with a lower similarity score (0.83), emphasizing the impact of substituent orientation on properties like hydrogen-bonding capacity .

Halogenated Anisole Derivatives

Halogen substituents provide contrasting electronic effects:

- 2,6-Difluoro-4-iodoanisole (CAS 886762-68-1): With a molecular weight of 270.02 g/mol and a boiling point of 65°C, this compound demonstrates how halogen size (iodine vs. trifluoromethoxy) influences molecular weight and volatility .

- 4-(2,4-Difluorophenyl)anisole : Synthesized via a one-pot method, this derivative highlights how fluorine substituents enhance lipophilicity and thermal stability compared to trifluoromethoxy groups .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature reduces aromatic ring electron density, making this compound less reactive toward electrophilic substitution compared to methoxy or methyl-substituted analogs .

- Synthetic Challenges : The discontinuation of this compound may reflect synthetic difficulties or instability, as seen in similar trifluoromethoxy systems requiring specialized catalysts .

Preparation Methods

Synthesis via Trifluoromethoxybenzene Intermediate

Step 1: Synthesis of Trifluoromethoxybenzene

- Method: Trichloromethoxybenzene reacts with anhydrous hydrogen fluoride (AHF) under pressure.

- Reaction Conditions: The mixture is heated at 80°C for 4–6 hours in an autoclave; pressure peaks at approximately 30–35 kg/cm².

- Outcome: Crude trifluoromethoxybenzene is distilled under atmospheric pressure to obtain high purity.

Data Table 1: Trifluoromethoxybenzene Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | Trichloromethoxybenzene |

| Reagent | Anhydrous HF |

| Temperature | 80°C |

| Reaction Time | 4–6 hours |

| Pressure | 30–35 kg/cm² |

| Purification | Distillation |

Data Summary and Comparative Analysis

| Methodology | Raw Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Autoclave HF reaction | Trichloromethoxybenzene, AHF | 80°C, 4–6 hours, high pressure | High purity trifluoromethoxybenzene | Handling hazardous HF, high-pressure equipment |

| Electrophilic nitration/methylation | Anisole derivatives, nitrating agents | 0–35°C, catalytic hydrogenation | Well-established, scalable | Multiple steps, regioselectivity control needed |

| Mechanochemical and electrochemical | Aromatic amines, sulfone reagents | Solvent-free, electrochemical setups | Environmentally friendly, innovative | Still under research, less industrial data |

Research Findings and Industrial Relevance

- The synthesis of 2-Methyl-5-(trifluoromethoxy)anisole benefits from the high regioselectivity of nitration and the stability of trifluoromethoxy intermediates.

- The use of autoclave reactions with HF provides high purity but involves safety concerns.

- Milder, greener methods such as mechanochemical and electrochemical approaches are emerging but require further development for large-scale application.

- The choice of method depends on factors like purity requirements, safety, cost, and environmental impact.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-5-(trifluoromethoxy)anisole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step approaches:

- Step 1: Williamson ether synthesis to introduce the methoxy group. For example, reacting sodium phenolate with methyl iodide under anhydrous conditions (40–60°C, 6–12 hours) .

- Step 2: Electrophilic substitution (e.g., trifluoromethoxylation) at the para position. This may require nitration followed by catalytic hydrogenation, as seen in analogous trifluoromethoxy-substituted anilines (reaction at -20°C to +80°C, using Pd/C or Raney Ni) .

- Step 3: Methylation at the ortho position via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .

Key Factors: - Temperature control during nitration to avoid byproducts.

- Catalyst selection (e.g., Pd/C vs. PtO₂) for hydrogenation efficiency.

- Solvent choice (THF or DMF) impacts reaction kinetics .

Q. How does the trifluoromethoxy substituent influence the compound’s electronic and steric properties compared to methoxy?

Methodological Answer:

- Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing (σₚ = 0.35) compared to methoxy (-OCH₃, σₚ = -0.27), altering electrophilic substitution patterns. This reduces ring electron density, directing reactions to meta positions in some cases .

- Steric Effects: The bulkier -OCF₃ group induces conformational changes. For example, in trifluoromethoxybenzene, the O–CF₃ bond adopts an orthogonal orientation to the aromatic ring due to steric clashes with ortho hydrogens, unlike planar methoxy groups. This affects molecular packing and solubility .

Experimental Validation: - Use Hammett plots to quantify substituent effects on reaction rates.

- Compare X-ray crystallography or DFT calculations to confirm conformational differences .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): To validate molecular weight (expected m/z: ~222.15 for C₉H₉F₃O₂).

- IR Spectroscopy: Detect C-F stretches (~1100–1250 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- X-ray Diffraction: Resolve steric effects of -OCF₃ and methyl groups .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

Methodological Answer:

- Catalyst Design: Use Lewis acids (e.g., B(C₆F₅)₃) to activate electrophilic sites. For example, in Friedel-Crafts reactions, AlCl₃ may deactivate due to -OCF₃’s electron withdrawal; switch to milder FeCl₃ .

- Solvent Effects: Polar aprotic solvents (e.g., DCE) enhance electrophile stability in halogenation reactions.

- Case Study: In anisole condensation with paraformaldehyde, increasing the molar ratio of anisole:paraformaldehyde from 1:1 to 3:1 reduced conversion from 91% to 56%, highlighting the need for stoichiometric balance .

Q. What strategies resolve contradictions in reported bioactivity data for trifluoromethoxy-substituted anisoles?

Methodological Answer:

- Data Triangulation:

- Compare cytotoxicity assays (e.g., MTT vs. ATP-based) to account for false positives from redox-active groups like -OCF₃ .

- Validate binding affinity via SPR (surface plasmon resonance) instead of fluorescence-based methods, which may interfere with aromatic systems.

- Structural Analogues: Synthesize and test 2-Methyl-5-methoxyanisole (replacing -OCF₃ with -OCH₃) to isolate electronic vs. steric contributions .

Q. How do steric effects of -OCF₃ and methyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination: Steric hindrance from -OCF₃ and methyl groups at positions 2 and 5 limits coupling to less hindered positions. Use bulky ligands (e.g., XPhos) to enhance selectivity for meta positions .

- Suzuki-Miyaura Coupling: Pre-activate boronic acids (e.g., as MIDA boronates) to improve efficiency in sterically congested systems.

- Computational Modeling: Apply DFT (e.g., Gaussian 16) to map transition states and predict regioselectivity .

Q. What are the stability challenges of this compound under acidic/basic conditions, and how are they mitigated?

Methodological Answer:

- Acidic Conditions: The -OCF₃ group is susceptible to hydrolysis under strong acids (e.g., H₂SO₄). Mitigate by using buffered conditions (pH 4–6) or low temperatures (0–5°C) .

- Basic Conditions: Methoxy groups may demethylate in strong bases (e.g., NaOH). Protect with Boc groups or use milder bases (K₂CO₃) .

- Storage: Store under inert gas (N₂/Ar) at -20°C to prevent oxidative degradation .

Q. How can researchers leverage computational chemistry to predict reaction pathways for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.